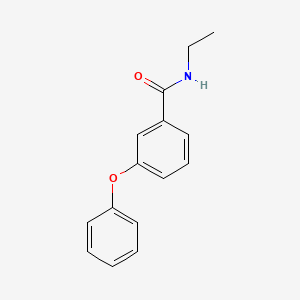

N-ethyl-3-phenoxybenzamide

Description

Contextualization within Benzamide (B126) Chemistry and Related Structural Classes

N-ethyl-3-phenoxybenzamide is a derivative of benzamide, an organic compound with the chemical formula C₇H₇NO, which consists of a benzene (B151609) ring linked to an amide functional group. Benzamides represent a significant class of organic compounds containing a carboxamido substituent attached to a benzene ring. This structural motif is a fundamental building block in the synthesis of a wide array of organic molecules.

The chemistry of benzamides is rich and versatile. The core structure can be modified at several positions: on the phenyl ring, allowing for the introduction of various substituents, and at the amide nitrogen, where different alkyl or aryl groups can be attached. This compound is an example of such modification, featuring an ethyl group on the nitrogen atom (an N-alkylation) and a phenoxy group at the meta- (3-) position of the benzene ring. These modifications significantly influence the molecule's physicochemical properties, such as its polarity, lipophilicity, and potential for intermolecular interactions. General synthesis routes to such derivatives often involve condensation reactions between appropriately substituted benzoyl chlorides and amines. ontosight.ai

Significance of the Phenoxybenzamide Scaffold in Chemical Biology and Material Science Research

The phenoxybenzamide scaffold, which is the central structural feature of this compound, is of considerable interest in both chemical biology and material science.

In chemical biology , this scaffold is a recognized pharmacophore, a molecular framework responsible for a drug's biological activity. Derivatives of 2-phenoxybenzamide (B1622244), for instance, have been identified as promising lead structures in the fight against malaria, showing multi-stage activity against the Plasmodium falciparum parasite. researchgate.net Research has focused on synthesizing and testing new derivatives to improve antiplasmodial potency and understand structure-activity relationships. researchgate.net Furthermore, the related diphenyl ether structure, also present in phenoxybenzamides, is crucial for the fungicidal activity of a class of agrochemicals known as succinate (B1194679) dehydrogenase inhibitors (SDHIs).

In the realm of material science , compounds containing the benzamide moiety are explored for their potential in developing new polymers. 3-Phenoxybenzamide (B6611375), a closely related compound, is noted in chemical supplier catalogues under categories like "Polymer Science" and "Monomers," suggesting its utility as a building block for creating advanced materials. The rigidity of the aromatic rings combined with the specific stereochemistry of the amide and ether linkages can impart desirable thermal and mechanical properties to polymers.

Overview of Current Research Landscape and Key Academic Questions

The current research landscape for phenoxybenzamide derivatives is vibrant and primarily directed toward life sciences. A major thrust of investigation is the synthesis of novel analogues to probe and enhance biological activity. Key academic questions driving this research include:

Structure-Activity Relationship (SAR): How do different substituents on the phenyl rings and the amide group affect the biological efficacy of phenoxybenzamide derivatives? Researchers are systematically altering the structure to identify modifications that lead to higher potency and selectivity for specific biological targets. researchgate.net

Mechanism of Action: What are the precise molecular targets and mechanisms through which phenoxybenzamides exert their biological effects? For example, studies on 2-phenoxybenzamide derivatives in malaria research point towards the mitochondrial electron transport chain as a potential target. researchgate.net

Development of Novel Therapeutics and Agrochemicals: Can the phenoxybenzamide scaffold be optimized to create new drugs for diseases like malaria or to develop next-generation fungicides for crop protection? researchgate.net This involves not only enhancing potency but also improving physicochemical properties to ensure better bioavailability and stability. researchgate.net

Research Objectives and Scope of Investigation

The objective of this article is to provide a scientifically grounded overview of this compound by situating it within the broader context of its chemical family and structural motifs. The scope is strictly limited to the foundational chemical principles and research trends relevant to this compound class. This investigation will:

Define the position of this compound within the chemical space of benzamides.

Detail the established importance of the phenoxybenzamide scaffold in the fields of chemical biology and material science, supported by specific research findings on related molecules.

Summarize the key questions and directions in contemporary research on this class of compounds.

This article will present detailed findings through data tables to illustrate the properties and activities of relevant compounds, providing a clear and concise reference for the discussed concepts.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in public-domain literature, its properties can be estimated using computational models. The table below presents these predicted values, which are useful for understanding its likely chemical behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | N/A |

| Molecular Weight | 241.29 g/mol | N/A |

| CAS Number | 180579-71-3 | N/A |

| Appearance | Data not publicly available | N/A |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

| Solubility | Data not publicly available | N/A |

| logP (Octanol-Water Partition Coefficient) | Data not publicly available | N/A |

Note: The lack of available experimental data underscores that this compound is not a widely studied compound itself, but rather serves as a model for the broader class of phenoxybenzamides.

The significance of the phenoxybenzamide scaffold is best illustrated by the biological activities of its derivatives. Research into new antimalarial agents has yielded several potent compounds based on a 2-phenoxybenzamide core.

Table 2: Antiplasmodial Activity of Selected 2-Phenoxybenzamide Derivatives

| Compound | Description | PfNF54 IC₅₀ (µM) a | L-6 cells IC₅₀ (µM) b | Selectivity Index |

| 1 | Lead structure from Malaria Box project | 0.2690 | 124.0 | 460 |

| 6 | 4-Phenoxy substituted derivative | 1.146 | 127.1 | 110.9 |

| 7 | Hydrogen substituted (no phenoxy group) | 3.738 | 113.0 | 30.22 |

| 8 | 4-Acetamidophenoxy substituted derivative | 1.012 | 63.69 | 62.93 |

Data sourced from a study on new 2-phenoxybenzamides with antiplasmodial activity. researchgate.net a IC₅₀ against the chloroquine-sensitive P. falciparum NF54 strain, representing antiplasmodial activity. b IC₅₀ against rat skeletal myofibroblasts (L-6 cells), representing cytotoxicity.

The data in Table 2 clearly demonstrates the influence of the diaryl ether (phenoxy) structure on biological activity. researchgate.net The removal of the phenoxy group in compound 7 leads to a significant decrease in antiplasmodial potency compared to the lead structure 1 and other phenoxy-containing analogues like 6 and 8 . researchgate.net This highlights the critical role of the phenoxy scaffold in the observed bioactivity and justifies the continued research focus on this class of compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-16-15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFFZKKWEBNVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Core Synthetic Routes to N-ethyl-3-phenoxybenzamide

The construction of this compound can be approached by forming the amide bond as the final step or by building the molecule around a pre-formed diaryl ether linkage.

The most direct route to this compound involves the formation of an amide bond between 3-phenoxybenzoic acid and ethylamine. This transformation can be achieved through several reliable methods.

One common approach is the activation of the carboxylic acid group of 3-phenoxybenzoic acid. This can be done using a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt) or Oxyma Pure, facilitate the reaction by forming a highly reactive intermediate that is readily attacked by ethylamine. niscpr.res.in

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. niscpr.res.inscribd.com The resulting 3-phenoxybenzoyl chloride is then reacted with ethylamine, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Recent advancements have also explored catalytic methods for amide bond formation, which offer greener and more efficient alternatives to classical stoichiometric reagents. core.ac.uk

Table 1: Comparison of Common Amide Bond Formation Methods

| Method | Activating Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Coupling Reagents | EDCI/HOBt, HATU, COMU | Room temperature, inert solvent (e.g., DCM, DMF) | Mild conditions, high yields, low racemization for chiral substrates. semanticscholar.org | Reagents can be expensive; stoichiometric byproducts. |

| Acyl Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Often requires heating for acyl chloride formation, followed by amine addition at low temperature. niscpr.res.in | High reactivity, cost-effective reagents. | Harsh reagents, generation of corrosive HCl. scribd.com |

| Phosphonium Salts | BOP, PyBOP | Room temperature, inert solvent. | High efficiency, particularly for hindered amides. | Generation of phosphine (B1218219) oxide byproducts. |

The key precursor, 3-phenoxybenzoic acid, is synthesized by forming a diaryl ether bond. The Ullmann condensation and the Buchwald-Hartwig cross-coupling are two prominent methods for this transformation.

The Ullmann condensation is a classical method that typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. mdpi.com For the synthesis of 3-phenoxybenzoic acid, this would involve reacting phenol with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) in the presence of a copper catalyst and a base at elevated temperatures. vu.edu.auscispace.com Modified Ullmann-type reactions often provide good yields for this specific precursor. vu.edu.au

The Buchwald-Hartwig cross-coupling reaction is a more modern, palladium-catalyzed method for forming carbon-heteroatom bonds, including C-O bonds. wikipedia.orgorganic-chemistry.org This reaction would involve coupling phenol with a 3-halobenzoic acid using a palladium catalyst and a specialized phosphine ligand. organic-chemistry.org This method is known for its broad substrate scope and milder reaction conditions compared to the traditional Ullmann reaction. snnu.edu.cn

The synthesis of benzamides, including this compound, relies on well-defined reaction conditions and catalytic systems.

Catalysts : For ether synthesis, copper-based catalysts (e.g., copper(I) iodide, copper oxide) are standard for Ullmann reactions, while palladium complexes (e.g., Pd(OAc)₂, [Pd(NHC)(allyl)Cl]) paired with phosphine ligands are used for Buchwald-Hartwig couplings. mdpi.comrsc.org For certain modern amide syntheses, catalysts based on manganese, copper, or rhodium have also been developed. rsc.orgrsc.orgresearchgate.net

Bases : A base is almost always required. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH) are common in ether syntheses. mdpi.comrsc.org Organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are often used in amide coupling reactions to scavenge acid byproducts. niscpr.res.inmdpi.com

Solvents : The choice of solvent depends on the specific reaction. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-Methylpyrrolidone (NMP) are frequently used for Ullmann and Buchwald-Hartwig reactions. mdpi.commdpi.com For amide bond formation, chlorinated solvents like dichloromethane (B109758) (DCM) or ethers like tetrahydrofuran (B95107) (THF) are common. semanticscholar.orgnih.gov

Advanced Derivatization for Analog Discovery and Structure-Activity Relationship (SAR) Elucidation

To investigate how molecular changes affect the properties of this compound, chemists synthesize a variety of analogs. This is crucial for applications like drug discovery, where structure-activity relationships (SAR) guide the design of more potent and selective molecules.

Modifying the N-ethyl group is a key strategy in SAR studies. The length, branching, and nature of the N-alkyl substituent can significantly impact a molecule's biological activity, solubility, and metabolic stability. rsc.org

Recent research in photocatalysis has provided novel methods for the direct functionalization of the N-alkyl unit in benzamides. diva-portal.orgacs.org These methods allow for transformations like C-H arylation or N-dealkylation under mild conditions, offering new pathways to diverse analogs. diva-portal.orgacs.org Studies on other bioactive molecules have shown that even subtle changes, such as substituting an N-ethyl with an N-propyl group or deuterating the ethyl group, can alter receptor affinity and selectivity. nih.gov The synthesis of a library of analogs with varying N-alkyl chains (e.g., methyl, propyl, isopropyl, benzyl) allows researchers to probe the specific interactions of this part of the molecule with its biological target. nih.gov

Table 2: Examples of N-Alkyl Chain Modifications on Benzamide (B126) Scaffolds and Potential Implications

| Modification | Synthetic Strategy | Potential SAR Implication | Reference |

|---|---|---|---|

| N-Dealkylation | Photocatalysis in aqueous micellar solutions | Removal of alkyl group to create a secondary amide, potentially altering hydrogen bonding capabilities. | acs.org |

| α-C-H Arylation | Photocatalysis with a hydrogen atom transfer (HAT) catalyst | Introduces bulky aromatic groups, probing steric tolerance and potential for new π-π interactions. | rsc.org |

| Chain Elongation (e.g., Ethyl to Propyl) | Standard amide coupling with a different primary amine (e.g., propylamine) | Modifies lipophilicity and can enhance or decrease binding affinity depending on the target's pocket size. | nih.gov |

| Deuteration (e.g., N-ethyl-d5) | Amide coupling with a deuterated amine | Can slow down metabolic breakdown at that position (kinetic isotope effect), potentially improving pharmacokinetic profile. | nih.gov |

The phenoxy ring is another critical site for modification to establish SAR. Adding various substituents to this aromatic ring can modulate the electronic properties, conformation, and binding interactions of the entire molecule. mdpi.com

For example, introducing electron-withdrawing groups like halogens (e.g., fluoro, chloro) or electron-donating groups like methoxy (B1213986) can have profound effects. A 4-fluoro substituent on a phenoxy group has been shown to be beneficial in some contexts, while in others it can impact metabolic stability. researchgate.net Studies on other phenoxybenzamides have demonstrated that the position and nature of substituents are crucial for activity. In one study, a 4-fluorophenoxy substituent was generally advantageous over an unsubstituted phenoxy group for antiplasmodial activity. mdpi.com Similarly, research on mGluR5 modulators found that electronegative substituents on the benzamide moiety increased potency. nih.govacs.org These modifications are typically achieved by starting with a correspondingly substituted phenol in the ether synthesis step. mdpi.comresearchgate.net

Table 3: Influence of Substituents on the Phenoxy Moiety in Related Benzamide Systems

| Starting Phenol | Resulting Moiety | Observed Effect in SAR Study | Reference |

|---|---|---|---|

| 4-Fluorophenol | 4-Fluorophenoxy | Generally improved antiplasmodial activity compared to unsubstituted phenoxy. | mdpi.com |

| 2,4-Dichlorophenol | 2,4-Dichlorophenoxy | Activity was sensitive to the nature of substituents on the phenoxide ring. | nih.gov |

| Phenol | Unsubstituted Phenoxy | Served as a baseline or reference compound in SAR comparisons. | mdpi.com |

| 4-Methoxyphenol | 4-Methoxyphenoxy | Electron-donating group, used to probe electronic effects on target binding. | nih.gov |

Substitutions on the Benzamide Phenyl Ring

The functionalization of the benzamide phenyl ring in phenoxybenzamide scaffolds is a key strategy for modulating their biological activity. Synthetic approaches generally involve the coupling of a substituted benzoic acid with an appropriate amine or the modification of a pre-existing phenoxybenzamide core.

One common method for creating derivatives of phenoxybenzamides involves the amide coupling between a substituted 3-phenoxybenzoic acid and an amine. For instance, various substituted 4-phenoxybenzoic acids have been synthesized through nucleophilic aromatic substitution, where a substituted phenol reacts with 4-fluorobenzonitrile (B33359) or 4-fluorobenzaldehyde. nih.gov These benzoic acid derivatives can then be coupled with a range of amines using standard peptide coupling reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as triethylamine. nih.gov This modular approach allows for the introduction of diverse substituents onto what would be the benzamide phenyl ring of the final product.

In a similar vein, the synthesis of 2-phenoxybenzamide (B1622244) analogs has been achieved by coupling a 2-phenoxy-3-(trifluoromethyl)benzoic acid with various anilino derivatives. nih.gov The initial 2-iodo-3-(trifluoromethyl)benzoic acid is converted to the corresponding diaryl ether via a copper-catalyzed Ullmann-like ether synthesis with a phenol. nih.gov The resulting substituted 2-phenoxybenzoic acid is then activated and reacted with an amine to form the desired benzamide. This methodology can be adapted to synthesize this compound analogs with various substituents on the benzamide ring by starting with the appropriately substituted 3-phenoxybenzoic acid.

Structure-activity relationship (SAR) studies on related phenoxybenzamide-based inhibitors have highlighted the importance of the substitution pattern on the phenyl rings. For example, in a series of STAT3 inhibitors with a benzoic acid moiety, single fluorine substitution at the 3-position of the phenyl ring led to a two-fold improvement in potency, whereas substitutions at other positions did not offer similar benefits. nih.gov In another study on 2-phenoxybenzamides, shifting a piperazinyl substituent on the anilino ring from the meta to the para position significantly impacted activity. nih.gov These findings underscore the sensitivity of biological activity to the placement of substituents on the aromatic rings of the phenoxybenzamide scaffold.

The following table summarizes the impact of substitutions on the activity of related benzamide compounds, providing insight into potential derivatization strategies for this compound.

| Parent Scaffold | Substitution Position | Substituent | Observed Effect on Activity | Reference |

| Benzoic Acid-Based STAT3 Inhibitor | 3-position | Fluorine | 2-fold improvement in potency | nih.gov |

| 2-Phenoxybenzamide | para-position (on anilino ring) | N-Boc piperazinyl | Highest activity in the series | nih.gov |

| 2-Phenoxybenzamide | meta-position (on anilino ring) | N-Boc piperazinyl | Moderate activity | nih.gov |

Stereochemical Control in Analog Synthesis

The introduction of chiral centers into analogs of this compound can be critical for achieving desired biological activity and selectivity. Stereochemical control is typically achieved through the use of chiral starting materials, chiral catalysts, or stereoselective reactions.

A prominent method for synthesizing chiral amine-containing molecules, which could be precursors to chiral this compound analogs, involves the use of chiral aziridines. researchgate.netresearchgate.net For example, the synthesis of (R)-phenoxybenzamine hydrochloride has been accomplished starting from a chiral aziridine (B145994) derived from phenol. researchgate.net This approach involves the formation of the chiral aziridine, followed by a controlled reductive ring-opening to yield the desired chiral amine, which can then be further elaborated. researchgate.net The use of chiral aziridines as key intermediates provides a versatile and powerful strategy for accessing enantiomerically enriched compounds. researchgate.net

Another strategy for achieving stereochemical control is through the use of chiral auxiliaries or reagents in the synthetic sequence. For instance, in the synthesis of certain N-alkyl-N-(3-arylcyclobutylidene)amines, reduction with lithium aluminum hydride (LiAlH4) can yield cis-substituted cyclobutylamines as the sole stereoisomers. researchgate.net While not directly involving this compound, this demonstrates how the choice of reducing agent can dictate the stereochemical outcome of a reaction.

In the synthesis of complex phenoxybenzamide analogs, such as those developed as kappa opioid receptor antagonists, stereochemistry is often controlled by starting with enantiomerically pure building blocks. For example, the synthesis of a potent antagonist started with N-Boc-L-valine, a chiral amino acid, to establish the desired stereocenter in the final molecule. nih.gov The subsequent coupling and reduction steps were designed to preserve this stereochemistry.

The following table provides examples of synthetic methods used to achieve stereochemical control in related compounds.

| Target Molecule/Analog Type | Method for Stereochemical Control | Key Intermediate/Reagent | Outcome | Reference |

| (R)-Phenoxybenzamine | Reductive ring-opening of a chiral aziridine | Chiral aziridine derived from phenol | Enantiomerically enriched (R)-amine | researchgate.net |

| cis-3-Arylcyclobutylamines | Stereoselective reduction of an imine | Lithium aluminum hydride (LiAlH4) | cis-substituted cyclobutylamine | researchgate.net |

| Chiral Kappa Opioid Receptor Antagonist | Use of a chiral starting material | N-Boc-L-valine | Preservation of stereochemistry in the final product | nih.gov |

Structure Activity Relationship Sar Investigations

Systematic Analysis of Structural Determinants for Biological or Chemical Activity

A methodical approach to understanding SAR involves modifying the core structure of N-ethyl-3-phenoxybenzamide and observing the resulting changes in activity. This includes altering substituent positions, considering the bulkiness of different chemical groups, and evaluating the molecule's flexibility.

Influence of Substituent Position and Electronic Properties on Activity

The placement and electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic rings of benzamide (B126) derivatives can significantly impact their biological activity.

Substituent Effects on the Benzamide Ring: In a series of 2-phenoxybenzamide (B1622244) derivatives, the nature and position of substituents on the anilino partial structure were found to be critical for their antiplasmodial activity. researchgate.net For instance, in a study of 4'-(piperazin-1-yl)benzanilides, the position of the piperazinyl group was paramount, with para-substituted compounds demonstrating the highest activity. mdpi.com Specifically, the para-substituted analog 57 showed higher antiplasmodial activity (PfNF54 IC₅₀ = 3.15 µM) compared to the meta-substituted 56 (PfNF54 IC₅₀ = 5.45 µM) and the ortho-substituted 53 (PfNF54 IC₅₀ = 1.04 µM). mdpi.com

Electronic Properties: The introduction of electron-withdrawing groups, such as a trifluoromethyl group at position 3 of the benzanilide (B160483), has been shown to have a positive impact on antiplasmodial properties. mdpi.com Chlorine, a common substituent in drug molecules, can exert significant steric and electronic effects, often leading to local electronic attraction or repulsion that influences binding. nih.gov In a series of 2-phenoxybenzamide derivatives, a 4-fluoro substitution on the phenoxy ring did not significantly alter the sub-micromolar antiplasmodial activity of N-pivaloyl analogues. mdpi.com

Impact on Receptor Binding: For kappa opioid receptor antagonists based on a 4-phenoxybenzamide scaffold, substitutions on the phenoxy ring were explored. nih.gov An analogue with a 3-hydroxyphenyl group showed good antagonist properties. nih.gov Further studies on related benzamides targeting the 5-HT3 receptor revealed that the position of a heteroaromatic nitrogen atom relative to an N-methylpiperazine group was critical for high affinity. acs.org

The following table summarizes the impact of substituent position on the antiplasmodial activity of some benzanilide derivatives:

| Compound | Substituent Position | PfNF54 IC₅₀ (µM) |

| 53 | ortho | 1.04 |

| 56 | meta | 5.45 |

| 57 | para | 3.15 |

Data sourced from a study on 4'-(piperazin-1-yl)benzanilides. mdpi.com

Role of Steric Factors in Molecular Recognition and Binding

Steric factors, which relate to the size and shape of molecules, play a crucial role in how a ligand interacts with its biological target.

Influence of Bulky Groups: In the investigation of 2-phenoxybenzamide derivatives for antiplasmodial activity, the size of substituents was found to strongly influence both activity and cytotoxicity. researchgate.netmdpi.com For instance, replacing a piperazinyl group with bulkier or different groups like dimethylamino or morpholino substituents generally led to a decrease in antiplasmodial activity. mdpi.com

Selectivity and Potency: In a series of β-chloroethylamines structurally related to phenoxybenzamine (B1677643), compounds lacking substituents on both the phenoxy group and the oxyamino carbon chain exhibited moderate α1-adrenoceptor selectivity. nih.govgpatindia.com Conversely, compounds bearing a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety were the most potent α1-adrenoceptor antagonists, suggesting that the steric bulk at this position is well-tolerated and may even enhance binding. nih.govgpatindia.com

Receptor Fit: The interaction between a ligand and its receptor is often likened to a lock and key. The steric arrangement of atoms must be complementary for optimal binding. For kappa opioid receptor antagonists, a library of compounds was synthesized around a core scaffold to probe the steric requirements for binding. nih.gov This led to the identification of a lead compound with good antagonist properties, which was then further modified to improve its profile. nih.gov

Impact of Conformational Flexibility on Activity

The ability of a molecule to adopt different shapes, or conformations, can significantly affect its ability to bind to a receptor. A molecule may need to adopt a specific conformation to fit into the binding site.

Correlation of Physicochemical Parameters with Biological Outcomes

The biological activity of a compound is not solely determined by its structure but also by its physicochemical properties, such as lipophilicity (log P) and ligand efficiency.

Ligand Efficiency Metrics in Derivative Design

Ligand efficiency (LE) is a metric used in drug design to assess the binding energy of a ligand per non-hydrogen atom. It helps in identifying small, efficient fragments that can be developed into more potent leads.

In a study on 2-phenoxybenzamide derivatives with antiplasmodial activity, ligand efficiency was calculated alongside other physicochemical parameters like log P and log D7.4. mdpi.com This allowed for the selection of compounds with not only good activity but also favorable drug-like properties. mdpi.com For example, compared to a lead structure, a newly synthesized derivative showed improved antiplasmodial activity and better physicochemical parameters. mdpi.com Similarly, in another study on benzanilides, ligand efficiency was determined to be an important parameter in early drug development. mdpi.com

The following table shows a hypothetical representation of how ligand efficiency might be used to compare derivatives:

| Compound | IC₅₀ (nM) | Heavy Atom Count | Ligand Efficiency |

| Derivative A | 100 | 25 | 0.32 |

| Derivative B | 50 | 30 | 0.30 |

| Derivative C | 200 | 22 | 0.31 |

This table is for illustrative purposes only and does not represent actual data for this compound from the search results.

Comparative SAR Studies with Related Benzamide Derivatives

To better understand the SAR of this compound, it is useful to compare it with related benzamide structures.

Phenoxybenzamine and Related Haloalkylamines: Phenoxybenzamine, a well-known α-adrenoceptor antagonist, shares the phenoxy moiety with this compound. nih.govnih.gov SAR studies on phenoxybenzamine and its analogs have shown that the nature of the substituents on the phenoxy ring and the amine portion of the molecule are critical for its activity and selectivity. nih.govgpatindia.com For instance, the presence of a haloalkylamine group provides selectivity for α-adrenoceptors. gpatindia.com

Antiplasmodial Benzamides: In the context of antiplasmodial agents, the 2-phenoxybenzamide scaffold has been extensively studied. researchgate.netmdpi.com The activity of these compounds is highly dependent on the substitution pattern of the anilino part of the molecule. researchgate.netmdpi.com For example, replacing a 2-(4-fluorophenoxy) substituent with a 2-(4-acetamidophenoxy) group resulted in a significant decrease in activity. mdpi.com

Kappa Opioid Receptor Antagonists: A series of 4-phenoxybenzamide analogues were developed as selective kappa opioid receptor antagonists. nih.gov The SAR studies in this series focused on modifications of the piperazine (B1678402) ring and the phenoxybenzamide core to achieve high potency and selectivity. nih.gov

VEGFR-2 Inhibitors: A series of 3-phenoxybenzoic acid derivatives, including benzamides, were synthesized and evaluated as VEGFR-2 inhibitors. researchgate.net This highlights the versatility of the phenoxybenzamide scaffold in targeting different biological systems.

Mechanistic Investigations of Biological Interactions Preclinical/in Vitro Focus

Target Identification and Characterization in Biochemical Systems

No published in vitro studies or preclinical data were found describing the inhibitory activity or kinetic parameters of N-ethyl-3-phenoxybenzamide on the following specified enzymes:

EHD4 ATPase

VEGFR-2 tyrosine kinase

Dihydroorotate-dehydrogenase

Cytochrome bc1 complex

Therefore, no data tables on enzyme inhibition can be provided.

No available scientific literature provides data on the binding affinity or receptor profiling of this compound at the following receptor types:

G protein-coupled receptors

Opioid receptors

Consequently, no data tables regarding receptor binding can be presented.

No molecular modeling, crystallography, or other structural biology studies detailing the specific protein-ligand interactions between this compound and any protein target were identified in the searched literature.

Cellular Mechanism of Action Elucidation

There are no available preclinical or in vitro research findings to indicate that this compound modulates cellular pathways, including no specific data on its potential role in macropinocytosis inhibition.

No studies were found that investigated the activity of this compound in in vitro parasitic models, specifically concerning its effects on the erythrocytic stages of Plasmodium falciparum.

Characterization of Irreversible Binding to Biological Targets

The potential for a compound to form a permanent, covalent bond with its biological target is a critical aspect of its pharmacological characterization. Irreversible inhibitors can offer prolonged duration of action and are valuable tools for receptor pharmacology studies. The classical example within this structural class is phenoxybenzamine (B1677643), a non-selective, irreversible alpha-adrenergic antagonist. ijpsjournal.comwikipedia.org Phenoxybenzamine's irreversibility stems from its reactive N-(2-chloroethyl) group, which forms a stable covalent bond with a cysteine residue (Cys3.36) in the third transmembrane domain of α-adrenergic receptors. wikipedia.orgresearchgate.net

This compound, in its native form, lacks an inherent reactive group, or "warhead," such as the β-chloroethylamine moiety of phenoxybenzamine or an α,β-unsaturated amide. biorxiv.orgvu.nl Therefore, it is not expected to act as a classical irreversible inhibitor through direct covalent bond formation. The interaction would likely be governed by non-covalent forces, leading to reversible binding.

However, the possibility of metabolically activated irreversible binding cannot be entirely ruled out without specific investigation. Bioactivation could potentially introduce a reactive functional group, although this is speculative. Studies on other covalent ligands for G protein-coupled receptors (GPCRs) often involve the deliberate incorporation of reactive moieties like isothiocyanates or acrylamides to achieve irreversible interaction. nih.govresearchgate.net Without such a group, the binding of this compound to its biological targets is presumed to be reversible.

Cellular Toxicity Screening in Research Models (e.g., L-6 cells, HeLa cells for selectivity determination, not safety)

Cellular toxicity screening in preclinical research models is fundamental for determining a compound's therapeutic window and for assessing its selectivity for a target over general cytotoxic effects. Rat skeletal myofibroblast L-6 cells and human cervical cancer HeLa cells are commonly used for this purpose. mdpi.comnih.gov

While direct cytotoxicity data for this compound is not available, studies on a series of related 2-phenoxybenzamide (B1622244) derivatives provide valuable insights into how structural modifications influence cytotoxicity in L-6 cells. researchgate.netnih.gov For instance, research on antiplasmodial 2-phenoxybenzamides showed that cytotoxicity was highly dependent on the substitution pattern. nih.gov In one series, N-pivaloyl analogues exhibited significantly lower cytotoxicity (IC50 = 185.0–190.3 µM) compared to N-acetyl or N,N-dimethylcarbamoyl analogues (IC50 = 20.17–34.72 µM). nih.gov This suggests that the nature of the N-substituent plays a crucial role in determining cellular toxicity.

Similarly, in HeLa cells, various compounds are screened to ensure that a desired biological effect, such as the inhibition of a specific enzyme, occurs at concentrations that are not broadly toxic to the cells. nih.gov For example, in the development of PARP10 inhibitors, hit compounds were evaluated for cytotoxicity against HeLa cells to distinguish specific inhibitory effects from non-specific toxicity. nih.gov

The hypothetical cytotoxicity of this compound would depend on its specific interactions within the cell. Based on related structures, one could anticipate a moderate toxicity profile, which would need to be empirically determined to establish its selectivity index for any identified biological target.

Table 1: Cytotoxicity of Structurally Related Phenoxybenzamide Analogues in L-6 Cells

| Compound/Analogue | L-6 Cells IC50 (µM) | Reference |

|---|---|---|

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 124.0 | researchgate.net |

| N-pivaloyl-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 185.0 | nih.gov |

| N-pivaloyl-2-phenoxy-3-(trifluoromethyl)benzamide | 190.3 | nih.gov |

| N-acetyl-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | 34.72 | nih.gov |

Molecular Pharmacology and Receptor Theory Applications

Allosteric Modulation Studies

Allosteric modulators represent a sophisticated class of drugs that bind to a site on a receptor distinct from the primary (orthosteric) site recognized by the endogenous ligand. mdpi.com This binding induces a conformational change in the receptor that can potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the response to the orthosteric ligand. mdpi.com

The benzamide (B126) scaffold is a known feature in compounds that exhibit allosteric modulation. For example, a series of benzamide derivatives were characterized as NAMs of the CC chemokine receptor 2 (CCR2), a GPCR involved in inflammation. nih.govacs.org These compounds were found to inhibit CCL2-stimulated G-protein activation in a manner consistent with negative allosteric modulation. nih.govacs.org

Given these precedents, it is plausible that this compound could function as an allosteric modulator of a receptor. Its phenoxy and N-ethyl groups would influence its binding affinity and orientation within an allosteric pocket, thereby determining its specific effect (PAM, NAM, or silent allosteric modulator) on receptor function. Identifying the potential target and characterizing the nature of this modulation would require dedicated screening and functional assays, such as radioligand binding studies with and without the presence of the orthosteric agonist, or functional assays measuring downstream signaling.

Ligand Bias and Functional Selectivity

The concept of functional selectivity, or ligand bias, has revolutionized modern pharmacology. wikipedia.org It posits that a ligand binding to a single receptor (typically a GPCR) can stabilize different active conformations, leading to the preferential activation of specific downstream signaling pathways over others. nih.govresearchgate.net For example, a biased agonist might activate G-protein signaling with little to no recruitment of β-arrestin, potentially separating therapeutic effects from side effects. nih.gov

This phenomenon has been observed for numerous ligands at various GPCRs, including opioid, angiotensin, and cannabinoid receptors. nih.govacs.org The specific signaling profile, or "bias," is intrinsically linked to the chemical structure of the ligand.

For this compound, the potential to act as a biased ligand is entirely dependent on its biological target. If it were to bind to a GPCR capable of pleiotropic signaling, its unique structure, defined by the interplay of the 3-phenoxy moiety and the N-ethyl amide group, could theoretically stabilize a distinct receptor conformation. This could lead to a unique signaling "fingerprint." For instance, it might favor a specific Gα subunit pathway (e.g., Gs, Gi, Gq) or show bias between G-protein activation and β-arrestin-mediated pathways. Determining such a profile would require a comprehensive suite of cellular assays designed to quantify activity across multiple signaling outputs.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are computational techniques used to predict how a molecule, such as N-ethyl-3-phenoxybenzamide, might bind to a biological target, typically a protein. Virtual screening involves docking a large library of compounds against a target to identify potential hits. nih.govf1000research.com While specific docking studies for this compound are not detailed in the available literature, research on closely related phenoxybenzamide derivatives demonstrates the utility of this approach for identifying potential biological targets and understanding structure-activity relationships.

For example, derivatives of phenoxybenzamide have been identified as inhibitors for various protein targets through screening and docking studies. A virtual screen identified N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide as an inhibitor of the ATPase activity of dynamin-like EHD4. nih.govbiorxiv.orgplos.org In other research, docking studies of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues helped to elucidate their binding to the kappa-opioid receptor. nih.gov Similarly, N-methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide was developed as a potent inhibitor of the enzyme PRMT4, with its binding mode confirmed by an X-ray co-crystal structure. oncotarget.com These examples highlight the potential of computational screening to identify targets for this compound.

| Phenoxybenzamide Derivative | Identified Target | Screening Method | Reference |

|---|---|---|---|

| N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | EHD4 ATPase | Virtual and High-Throughput Screening | nih.govbiorxiv.orgplos.org |

| N-{4-[(...)]-propyl}-4-phenoxybenzamide Analogues | Kappa-Opioid Receptor | Molecular Docking | nih.gov |

| N-methyl-N-((2-(...))methyl)-3-phenoxybenzamide (TP-064) | PRMT4 | Docking and X-ray Crystallography | oncotarget.com |

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on their energetic favorability. nih.gov For phenoxybenzamide derivatives, docking studies have provided detailed insights into their binding modes. For instance, the docking of a 4-phenoxybenzamide analogue into the kappa-opioid receptor showed that it wraps around the Asp138 residue and that its isopropyl group has hydrophobic interactions with Trp287. nih.gov Another study predicted the binding mode of a 3-phenoxybenzamide (B6611375) derivative (TP-064) against PRMT4, PRMT6, and PRMT3. oncotarget.com Such analyses, if applied to this compound, could predict its specific orientation and conformation within a potential target's active site, guiding the design of more potent analogues.

A crucial outcome of molecular docking is the identification of the binding site on the target protein and the key amino acid residues that interact with the ligand. researchgate.netnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stable binding. In studies of phenoxybenzamine (B1677643) analogues, specific interactions are often highlighted. The binding of a kappa-opioid receptor antagonist involved interactions with Asp138. nih.gov For the irreversible antagonist phenoxybenzamine, studies have identified an accessible cysteine residue in the third transmembrane domain of α2-adrenergic receptors as a key site for covalent bond formation. researchgate.netnih.gov A similar computational approach for this compound would involve docking it into various protein structures to identify potential binding pockets and the specific residues with which its phenoxy, amide, and ethyl groups are likely to interact.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and energetics of molecules. rsdjournal.orgnrel.gov These methods provide fundamental information about molecular structure, reactivity, and stability. nih.gov

Analysis of the electronic structure provides insight into a molecule's reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and polarizability. researchgate.netchalcogen.ro For this compound, calculating the HOMO-LUMO gap would help predict its kinetic stability and its propensity to participate in chemical reactions. mdpi.com

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions, such as hydrogen bonding. mdpi.com An MEP analysis of this compound would reveal the electrostatic potential around the electronegative oxygen and nitrogen atoms and the aromatic rings, predicting how it might interact with a biological receptor.

| Parameter | Description | Predicted Information for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital occupied by electrons; indicates the ability to donate electrons. | Identifies regions of the molecule most likely to act as an electron donor in a reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is unoccupied; indicates the ability to accept electrons. | Identifies regions of the molecule most likely to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Predicts the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| MEP (Molecular Electrostatic Potential) | A 3D map of the electronic charge distribution on the molecule's surface. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions with other molecules. mdpi.com |

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a flexible molecule and to map the energy landscape that governs transitions between them. nih.gov this compound has rotational freedom around several single bonds, including those connecting the phenoxy group and the ethylamide side chain. Computational methods can systematically search for low-energy conformers and calculate the energy barriers for rotation. researchgate.net Understanding the preferred conformations is essential, as the biologically active conformation is typically a low-energy state that fits optimally into the receptor's binding site. nih.gov The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different shapes. plos.org

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms. rsc.org They can be used to model the transformation from reactants to products, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, a likely route is the coupling of 3-phenoxybenzoic acid with ethylamine. Theoretical calculations could model this amide bond formation, predicting the energy profile of the reaction pathway. This approach can help optimize reaction conditions and predict potential side reactions or byproducts by comparing the activation energies of different possible pathways. rsc.org While detailed synthetic procedures exist for related compounds like N-phenoxybenzamide, quantum calculations could provide a deeper, mechanistic understanding of the synthesis of the N-ethyl derivative. orgsyn.orgorgsyn.org

Pharmacophore Modeling and De Novo Design

There is no evidence of pharmacophore models being developed based on this compound. acs.orgyoutube.com Consequently, any discussion of its use in pharmacophore modeling or for de novo drug design would be entirely hypothetical and not based on scientific research.

Future Directions and Emerging Research Avenues

Development of Next-Generation Benzamide (B126) Analogues with Enhanced Specificity

The development of next-generation benzamide analogues is a primary focus of ongoing research, with the goal of enhancing target specificity and improving therapeutic outcomes. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications of the benzamide scaffold influence biological activity. For instance, research into 2-phenoxybenzamide (B1622244) derivatives has shown that the substitution pattern on both the anilino and diaryl ether parts of the molecule significantly impacts their antiplasmodial activity and cytotoxicity. researchgate.net

The synthesis of novel analogues allows for a systematic exploration of chemical space. For example, unique 4-substituted phenoxybenzamide analogues have been synthesized and shown to exhibit antiproliferative properties by inhibiting specific signaling pathways. researchgate.net Similarly, the creation of new hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives from 3-phenoxybenzoic acid has yielded compounds with potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net

Future efforts will likely concentrate on fine-tuning these structures to maximize interactions with the intended biological target while minimizing off-target effects. This involves the strategic placement of various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. The synthesis and evaluation of N-substituted benzimidazole (B57391) carboxamides, for instance, have revealed that specific substitutions can lead to potent and selective antiproliferative activity against certain cancer cell lines. nih.gov

Exploration of Novel Biological Applications Beyond Current Scope

While benzamides have established roles in various therapeutic areas, researchers are continuously exploring new biological applications. The inherent versatility of the benzamide scaffold makes it a promising starting point for discovering treatments for a wide range of diseases.

One emerging area is in the treatment of parasitic diseases like malaria. Certain 2-phenoxybenzamide compounds have demonstrated multi-stage activity against Plasmodium falciparum, the parasite responsible for malaria, making them promising lead structures for the development of new anti-malarial drugs. researchgate.net The antiplasmodial activity of these compounds is highly dependent on their substitution patterns, highlighting the potential for chemical modification to optimize their efficacy. researchgate.net

Beyond infectious diseases, the antiproliferative properties of benzamide derivatives are being investigated for their potential in oncology. As mentioned, derivatives of 3-phenoxybenzoic acid have been designed as inhibitors of VEGFR-2, indicating their potential as anti-angiogenic agents for cancer treatment. researchgate.net Furthermore, novel N-alkyl propanamides containing a quinoxaline (B1680401) moiety, a structure related to benzamides, have also shown promise as antiproliferative agents. mdpi.com The exploration of different cancer types and the elucidation of the underlying mechanisms of action will be crucial for translating these findings into clinical applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel benzamide analogues is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates and predict their properties, significantly accelerating the design-synthesize-test cycle. nih.gov

Generative deep-learning frameworks represent another powerful application of AI in this area. acs.orgbiorxiv.org These models can learn the underlying patterns in large chemical libraries and generate novel molecular structures with optimized properties. acs.orgbiorxiv.org By integrating generative algorithms with pharmacokinetic and pharmacodynamic models, AI can be used to design drug candidates with enhanced exposure, safety, and efficacy. biorxiv.org This computational architecture can be leveraged to generate and optimize novel benzamide derivatives for specific therapeutic applications. biorxiv.org

The table below illustrates how AI can be applied at different stages of the drug design process for benzamide analogues.

| Stage of Drug Design | Application of AI/ML | Potential Benefit |

| Target Identification | Analyzing biological data to identify novel therapeutic targets for benzamide compounds. | Discovery of new applications and mechanisms of action. |

| Hit Generation | Using generative models to design novel benzamide structures with desired properties. | Accelerated discovery of lead compounds. nih.gov |

| Lead Optimization | Predicting the activity, selectivity, and ADMET properties of analogues to guide synthesis. | Increased efficiency and success rate of lead optimization. |

| Polypharmacology Design | Designing compounds that can modulate multiple targets simultaneously. | Development of more effective treatments for complex diseases. nih.gov |

Advanced Mechanistic Studies Using In Vitro and Ex Vivo Models

A deep understanding of a compound's mechanism of action is crucial for its development and clinical application. Advanced in vitro (cell-based) and ex vivo (tissue-based) models are invaluable tools for elucidating the molecular pathways through which N-ethyl-3-phenoxybenzamide and its analogues exert their effects.

In vitro assays allow for the controlled investigation of a compound's interaction with specific cellular components and pathways. For example, cell-based functional assays can be used to determine a compound's activity at a particular receptor. acs.org Gene and protein expression analyses, using techniques like qRT-PCR and ELISA respectively, can reveal how a compound modulates cellular processes at the genomic and proteomic levels. mdpi.com Such studies have been used to understand the anti-wrinkle effects of certain cosmetic ingredients by showing their ability to upregulate genes involved in extracellular matrix production. mdpi.com

Ex vivo models, which utilize tissue explants, provide a more physiologically relevant system for studying a compound's effects while still allowing for a high degree of experimental control. mdpi.com For example, human skin explants have been used to visualize and quantify structural changes in the extracellular matrix in response to treatment. mdpi.com These models bridge the gap between simple cell cultures and complex in vivo systems. The table below provides examples of how these models can be applied to study benzamide compounds.

| Model Type | Example Application | Information Gained |

| In Vitro | Treating cultured cancer cells with benzamide analogues and measuring cell proliferation. | Antiproliferative activity and potency (e.g., IC50 values). nih.gov |

| In Vitro | Gene expression profiling of cells after treatment. | Identification of modulated signaling pathways. mdpi.com |

| Ex Vivo | Applying a benzamide-containing formulation to skin explants and analyzing changes in collagen. | Tissue-level effects and confirmation of mechanism. mdpi.com |

| Ex Vivo | Assessing the genotoxicity of a compound on oral mucosa cells. | Early indication of potential toxicity. nih.gov |

Role of this compound as a Probe in Fundamental Biological Research

Beyond its potential therapeutic applications, this compound and its analogues can serve as valuable chemical probes for fundamental biological research. researchgate.net A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or organismal context. researchgate.net

To be an effective chemical probe, a compound should ideally be potent, specific, and well-characterized. The development of highly specific benzamide analogues is therefore crucial for their use as probes. By selectively inhibiting a particular target, these compounds can help researchers to dissect complex biological processes and validate new drug targets.

For example, a highly selective inhibitor of a specific kinase could be used to investigate the role of that kinase in cell signaling, proliferation, and differentiation. The use of a structurally similar but inactive analogue as a negative control is a critical component of such studies, helping to ensure that any observed effects are due to the inhibition of the intended target. researchgate.net

The ability of some compounds to form covalent bonds with their targets can also be exploited in the design of chemical probes. acs.org For instance, phenoxybenzamine (B1677643), a related alpha-adrenergic receptor antagonist, forms a permanent covalent bond with its target receptors. wikipedia.orgdrugbank.comnih.gov This irreversible inhibition can be a powerful tool for studying receptor function and turnover. The development of benzamide-based probes with specific reactivity could enable the identification and characterization of novel binding sites on proteins and even nucleic acids. acs.org

The continued development of potent and selective benzamide derivatives will not only advance their therapeutic potential but also provide the scientific community with a powerful toolkit for exploring the intricacies of biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.